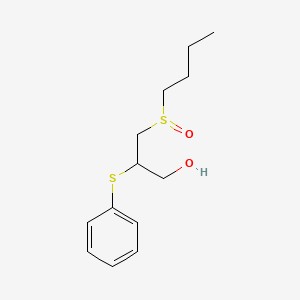
Boc-Thr(Leu-Fmoc)-OH
概要
説明
Boc-Thr(Leu-Fmoc)-OH: is a compound used in peptide synthesis. It contains three key components: tert-butyloxycarbonyl (Boc), threonine (Thr), and fluorenylmethyloxycarbonyl (Fmoc). Boc and Fmoc are protecting groups used to shield the amino and hydroxyl groups during peptide synthesis, preventing unwanted reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), a method widely used for creating peptides and proteins.
作用機序
Target of Action
Boc-Thr(Leu-Fmoc)-OH is primarily used in peptide synthesis . The compound’s primary targets are the amino acids in the peptide chain that are being synthesized . The role of these targets is to form the desired peptide sequence.
Mode of Action
The compound this compound acts as a protective group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino group, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the side-chain of the amino acid . These protective groups prevent unwanted reactions during the synthesis process .
Biochemical Pathways
The compound this compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the stepwise addition of amino acids to the growing peptide chain . The downstream effects include the formation of the desired peptide sequence .
Pharmacokinetics
The compound’s stability under various conditions (eg, acidic or basic) is crucial for its effectiveness in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of the desired peptide sequence . By protecting specific parts of the amino acids during synthesis, the compound ensures that the peptide chain grows in the desired manner .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis takes place . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s action, efficacy, and stability . For example, the removal of the Boc group is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid .
準備方法
Synthetic Routes and Reaction Conditions:
-
Solid-Phase Peptide Synthesis (SPPS):
Step 1: The synthesis begins with the attachment of the first amino acid to a solid resin.
Step 2: Boc is used to protect the amino group of threonine, while Fmoc protects the amino group of leucine.
Step 4: The Fmoc group is removed using piperidine, a strong base.
Step 5: The peptide chain is elongated by repetitive cycles of deprotection and coupling reactions.
-
Industrial Production Methods:
- The industrial production of Boc-Thr(Leu-Fmoc)-OH follows similar steps as SPPS but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
化学反応の分析
Types of Reactions:
-
Deprotection Reactions:
Boc Group Removal: Boc is removed using TFA.
Fmoc Group Removal: Fmoc is removed using piperidine.
-
Coupling Reactions:
Common Reagents and Conditions:
TFA: Used for Boc deprotection.
Piperidine: Used for Fmoc deprotection.
DIC and HOBt: Used for coupling reactions.
Major Products:
科学的研究の応用
Chemistry:
- Boc-Thr(Leu-Fmoc)-OH is used in the synthesis of peptides and proteins, which are essential for studying protein structure and function .
Biology:
- It is used to create peptides for studying enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions .
Medicine:
- Peptides synthesized using this compound are used in drug development, particularly in creating peptide-based therapeutics .
Industry:
類似化合物との比較
-
Boc-Thr(Leu-Boc)-OH:
-
Fmoc-Thr(Leu-Fmoc)-OH:
Uniqueness:
特性
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O8/c1-17(2)15-24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,17-18,23-25H,15-16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)/t18-,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBJZTPVMBBJNT-YWWLGCSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106260 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944283-26-5 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


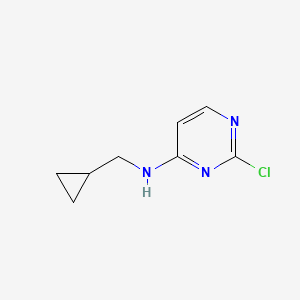
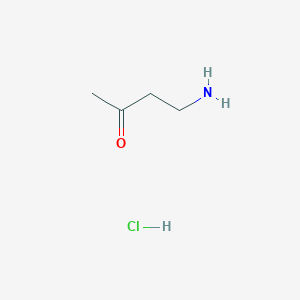
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B3038906.png)
![{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3038908.png)

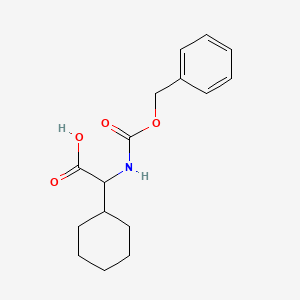
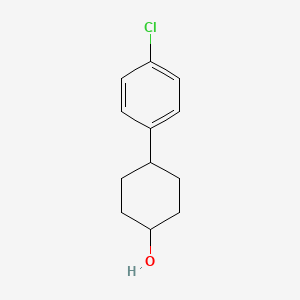

![2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3038916.png)
![5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3038917.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3038918.png)


